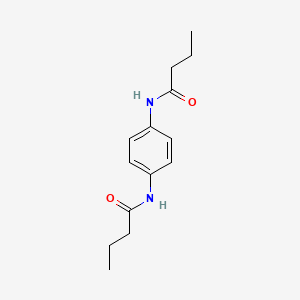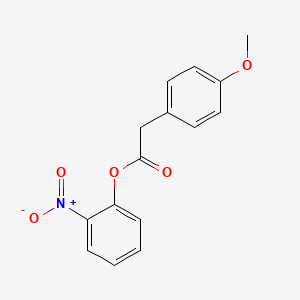![molecular formula C15H17Cl2NO B5726475 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as JNJ-7925476 and has been found to have a variety of biochemical and physiological effects. In
科学研究应用
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including the ability to inhibit the activity of certain enzymes and receptors in the body. These activities make it a promising candidate for the development of new drugs and therapies for a variety of diseases.
作用机制
The mechanism of action of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PDE10A, this compound has also been found to affect the activity of other enzymes and receptors in the body. These effects may have potential applications in the treatment of a variety of diseases, including neurological disorders, cancer, and cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and exposure time when using this compound in experimental settings.
未来方向
There are several potential future directions for research on 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. One area of research could be the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another area of research could be the study of the potential side effects and toxicity of this compound, in order to better understand its safety profile. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of specific diseases, such as neurological disorders, cancer, and cardiovascular disease.
合成方法
The synthesis method for 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves several steps. The first step is the synthesis of 3-(2,6-dichlorophenyl)acryloyl chloride, which is then reacted with 4-methylpiperidine to produce 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. This synthesis method has been reported in several scientific journals and is considered to be a reliable method for producing this compound.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMQVYALQFTIJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)
![N-(2,6-diethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726484.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)